2,3,5,7-Tetrachloroquinoxaline
Overview
Description
2,3,5,7-Tetrachloroquinoxaline is a chlorinated derivative of quinoxaline, a nitrogen-containing heterocyclic compoundThe molecular formula of this compound is C8H2Cl4N2, and it has a molecular weight of 267.93 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,7-Tetrachloroquinoxaline typically involves the chlorination of quinoxaline derivatives. One common method is the reaction of 2,3-dichloroquinoxaline with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing the production cost .
Chemical Reactions Analysis
Types of Reactions
2,3,5,7-Tetrachloroquinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline-2,3,5,7-tetraone.
Reduction: Reduction reactions can convert it to less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinoxaline-2,3,5,7-tetraone.
Reduction: Less chlorinated quinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,5,7-Tetrachloroquinoxaline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,5,7-Tetrachloroquinoxaline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes and proteins, thereby affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,3,6,7-Tetrachloroquinoxaline: Another chlorinated derivative of quinoxaline with similar chemical properties.
2,3-Dichloroquinoxaline: A less chlorinated derivative with different reactivity and applications.
Uniqueness
2,3,5,7-Tetrachloroquinoxaline is unique due to its specific chlorination pattern, which imparts distinct chemical properties and reactivity. This makes it suitable for specialized applications in various fields, distinguishing it from other quinoxaline derivatives .
Properties
IUPAC Name |
2,3,5,7-tetrachloroquinoxaline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl4N2/c9-3-1-4(10)6-5(2-3)13-7(11)8(12)14-6/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSYTJJTXPDZRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(C(=N2)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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